molecular formula C10H17N3O8S B10758840 L-gamma-Glutamyl-3-sulfino-L-alanylglycine

L-gamma-Glutamyl-3-sulfino-L-alanylglycine

Cat. No.: B10758840
M. Wt: 339.32 g/mol
InChI Key: DMAPAHUEYHXRFI-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-gamma-Glutamyl-3-sulfino-L-alanylglycine, also known as glutathione sulfinate, is a tripeptide molecule composed of glutamic acid, sulfinic acid, and glycine. It is a derivative of glutathione, an important antioxidant in biological systems. This compound plays a significant role in various biochemical processes, including detoxification and cellular protection against oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-gamma-Glutamyl-3-sulfino-L-alanylglycine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the constituent amino acids. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. After the coupling reactions, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-gamma-Glutamyl-3-sulfino-L-alanylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-gamma-Glutamyl-3-sulfino-L-alanylglycine has a wide range of applications in scientific research:

Mechanism of Action

L-gamma-Glutamyl-3-sulfino-L-alanylglycine exerts its effects primarily through its antioxidant properties. It interacts with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage. The compound also participates in the detoxification of harmful substances by conjugating with them and facilitating their excretion. The molecular targets and pathways involved include glutathione S-transferases and other detoxifying enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-gamma-Glutamyl-3-sulfino-L-alanylglycine is unique due to its specific combination of amino acids and the presence of a sulfinic acid group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H17N3O8S

Molecular Weight

339.32 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfinopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H17N3O8S/c11-5(10(18)19)1-2-7(14)13-6(4-22(20)21)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21)/t5-,6-/m0/s1

InChI Key

DMAPAHUEYHXRFI-WDSKDSINSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CS(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

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